![molecular formula C63H118O6 B14427355 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate CAS No. 81702-45-6](/img/structure/B14427355.png)
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by its long-chain fatty acid esters, which are derived from octadec-9-enoic acid and tetracosanoic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate typically involves the esterification of glycerol with octadec-9-enoic acid and tetracosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale esterification reactors. The process involves the continuous feeding of glycerol and fatty acids into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to achieve efficient esterification. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxyl derivatives.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and surfactant properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis[(octadec-9-enoyl)oxy]propyl octadecanoate
- 2,3-Bis[(octanoyloxy)propyl (9Z)-9-octadecenoate
- 9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester
Uniqueness
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and interact with enzymes makes it particularly valuable in biological and medical research. Additionally, its emollient and surfactant properties make it a versatile compound in industrial applications.
Propiedades
Número CAS |
81702-45-6 |
|---|---|
Fórmula molecular |
C63H118O6 |
Peso molecular |
971.6 g/mol |
Nombre IUPAC |
2,3-di(octadec-9-enoyloxy)propyl tetracosanoate |
InChI |
InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-38-41-44-47-50-53-56-62(65)68-59-60(69-63(66)57-54-51-48-45-42-39-35-27-24-21-18-15-12-9-6-3)58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3 |
Clave InChI |
OZGHAUBMNCOWIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
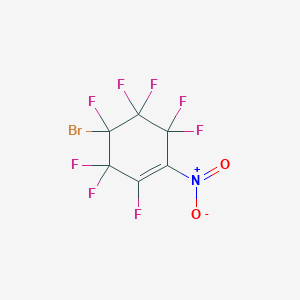
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

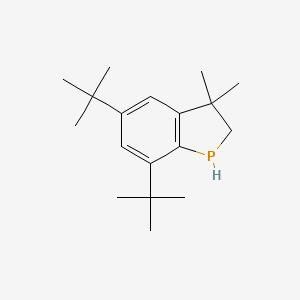
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
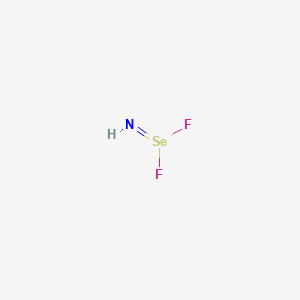

silane](/img/structure/B14427335.png)
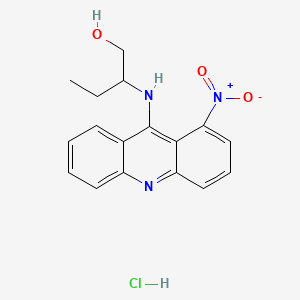

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
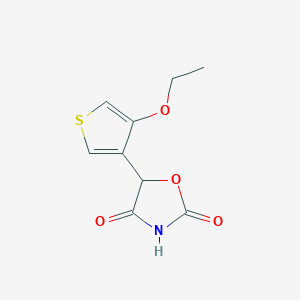
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
